
Methyl 4-(formamidomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(formamidomethyl)benzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a formamidomethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(formamidomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(bromomethyl)benzoate with formamide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of the bromine atom with the formamidomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(formamidomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formamidomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 4-(carboxymethyl)benzoate.
Reduction: The compound can be reduced to yield methyl 4-(aminomethyl)benzoate.
Substitution: The formamidomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Methyl 4-(carboxymethyl)benzoate.
Reduction: Methyl 4-(aminomethyl)benzoate.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(formamidomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 4-(formamidomethyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The formamidomethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Methyl 4-(formamidomethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(bromomethyl)benzoate: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the bromine atom.
Methyl 4-(aminomethyl)benzoate:
Methyl 4-(carboxymethyl)benzoate: An oxidation product, it has distinct properties and uses compared to the parent compound.
The uniqueness of this compound lies in its formamidomethyl group, which imparts specific reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 4-(formamidomethyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5,7H,6H2,1H3,(H,11,12) |
Clave InChI |
DPWHZFAJUWDMGN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


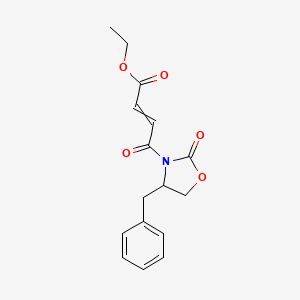
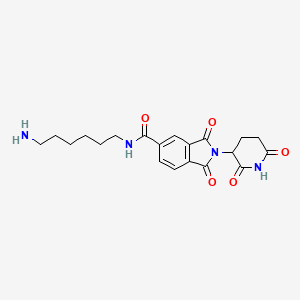
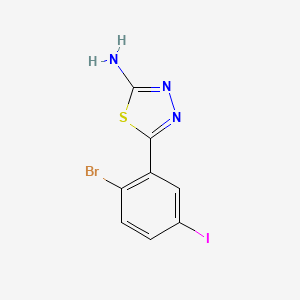
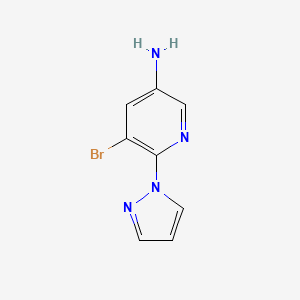

![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)
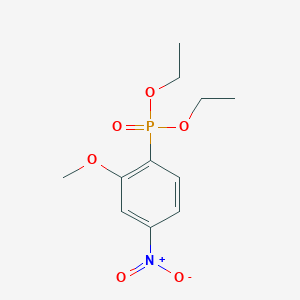
![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)

![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)




